1-甲基-6-硝基-1H-吲唑-3-羧酸甲酯

描述

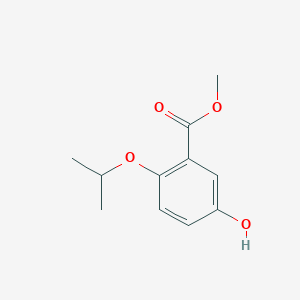

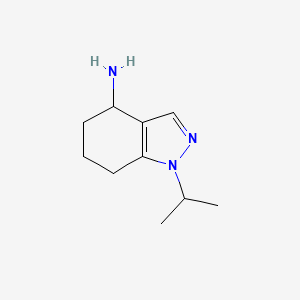

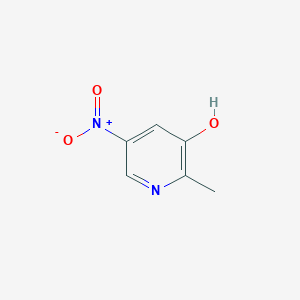

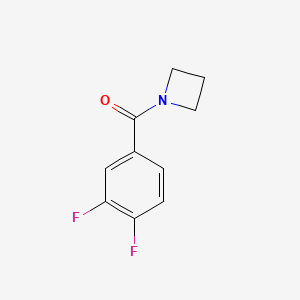

“Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is a chemical compound . It is used in organic synthesis . The IUPAC name for this compound is methyl 1-methyl-1H-indazole-3-carboxylate .

Synthesis Analysis

The synthesis of “Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide . There are also various synthetic approaches to 1H- and 2H-indazoles published in the last five years. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular formula of “Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .

Physical And Chemical Properties Analysis

“Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate” is a solid at room temperature . It is soluble in water . The molecular weight of the compound is 221.17 .

科学研究应用

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Method : The total synthesis of indiacen B began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Indole as a Building Block in Cycloaddition Reactions

- Field : Organic Chemistry

- Application : Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions .

- Method : Indole-based cycloaddition reactions hold tremendous synthetic potential, as they provide rapid access to structurally diverse heterocycles, including polycyclic frameworks and spirocyclic systems .

- Results : These reactions are completely atom-economical and are considered as green reactions .

-

Antineoplastic Activity

- Field : Medicinal Chemistry

- Application : A series of new 3-amino-N-phenyl-1H-indazole-1-carboxamides were synthesized and evaluated for their in vitro antineoplastic activity against 60 clinically isolated human cancer cell lines .

- Method : The specific methods of synthesis and evaluation were not detailed in the source .

- Results : The specific results of the antineoplastic activity were not detailed in the source .

-

Transition Metal Catalyzed Reactions

- Field : Organic Chemistry

- Application : The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .

- Method : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

- Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .

-

Medicinal Applications

- Field : Medicinal Chemistry

- Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

- Method : Specific methods of synthesis and application were not detailed in the source .

- Results : Several recently marketed drugs contain an indazole structural motif .

-

Inhibition of Neutrophil Chemotaxis

- Field : Pharmacology

- Application : 3-Methyl-1H-indazole has been shown to inhibit neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

- Method : Specific methods of application were not detailed in the source .

- Results : This compound has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

-

Inhibition of Phosphoinositide 3-Kinase δ

- Field : Medicinal Chemistry

- Application : Indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

- Method : Specific methods of synthesis and application were not detailed in the source .

- Results : The specific results of the inhibition were not detailed in the source .

-

Treatment of Inflammatory Diseases

- Field : Pharmacology

- Application : 3-Methyl-1H-indazole inhibits neutrophil chemotaxis and may be used to treat inflammatory diseases such as trigeminal neuralgia or heart disease .

- Method : Specific methods of application were not detailed in the source .

- Results : This compound has also been shown to inhibit histamine H3 receptor activity, which may account for its effects on eye diseases and bladder cancer .

-

Organic Synthesis

安全和危害

属性

IUPAC Name |

methyl 1-methyl-6-nitroindazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c1-12-8-5-6(13(15)16)3-4-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGTKFHNSAMTKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)

![4-{2-[(5-Bromopyridin-3-yl)-oxy]ethyl}morpholine](/img/structure/B1397757.png)